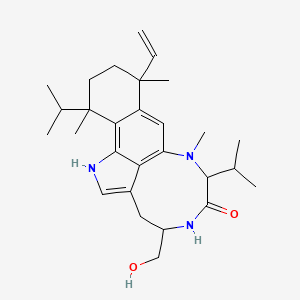
D-prephenyl lactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-prephenyl lactate is a carboxylic acid having D-lactic acid as the carboxylic acid component and a 3-hydroxycyclohexa-1,4-diene as the alcohol component. It is an oxo dicarboxylic acid and a lactate ester. It derives from a (R)-lactic acid.
Scientific Research Applications
1. Treatment of Congenital Lactic Acidosis
D-Prephenyl lactate, related to dichloroacetate (DCA), is investigated in the treatment of congenital lactic acidosis. A controlled clinical trial examined the efficacy of DCA in children with this condition. The study focused on its effects on neuromuscular and behavioral function, quality of life, and blood lactate concentration (Stacpoole et al., 2006).
2. Biosynthesis in Traditional Medicine
In traditional Chinese medicine, biosynthesis of D-Danshensu (related to D-Prephenyl lactate) from L-DOPA is explored. This process involves engineered Escherichia coli cells, with the potential for treating cardiovascular and cerebrovascular diseases (Xiong et al., 2019).
3. Genetic Engineering for D-Lactic Acid Production
Advancements in genetic engineering techniques are applied to increase the production of D-lactic acid, a significant precursor for many chiral compounds in various industries. This research underscores the role of molecular biotechnology in enhancing D-lactate production (Qing-ge-le, 2010).
4. Enzymatic Applications
Research on enzymes like laccase, l-lactate dehydrogenase, and d-lactate dehydrogenase reveals their potential in various industrial applications, including the removal of pollutants and biosynthesis of medically relevant compounds. These studies explore the efficacy and optimization of these enzymes in different contexts (Ghosh et al., 2008; Lu et al., 2018).
properties
Product Name |
D-prephenyl lactate |
|---|---|
Molecular Formula |
C13H14O8 |
Molecular Weight |
298.24 g/mol |
IUPAC Name |
1-(2-carboxy-2-oxoethyl)-4-[(2R)-2-hydroxypropanoyl]oxycyclohexa-2,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C13H14O8/c1-7(14)11(18)21-8-2-4-13(5-3-8,12(19)20)6-9(15)10(16)17/h2-5,7-8,14H,6H2,1H3,(H,16,17)(H,19,20)/t7-,8?,13?/m1/s1 |
InChI Key |
LNGMWZFHTXFDNM-UYVLXELHSA-N |
Isomeric SMILES |
C[C@H](C(=O)OC1C=CC(C=C1)(CC(=O)C(=O)O)C(=O)O)O |
SMILES |
CC(C(=O)OC1C=CC(C=C1)(CC(=O)C(=O)O)C(=O)O)O |
Canonical SMILES |
CC(C(=O)OC1C=CC(C=C1)(CC(=O)C(=O)O)C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




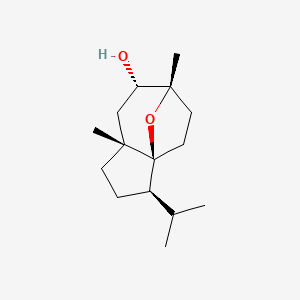

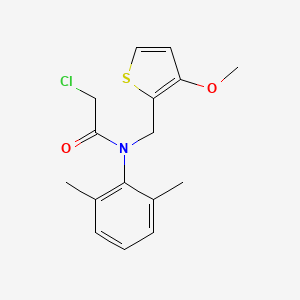



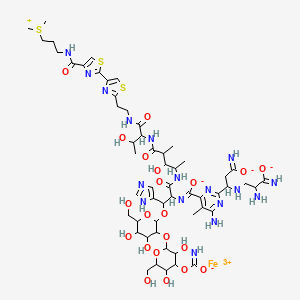

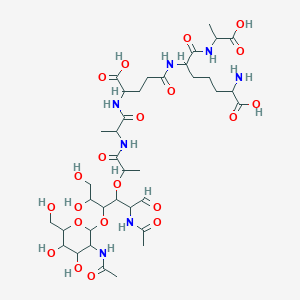


![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dimethyl phosphate](/img/structure/B1200019.png)
